BenchChemオンラインストアへようこそ!

1-Cyclopropylpiperazine dihydrobromide

HIV-1 protease inhibition Oral bioavailability Pharmacokinetics

1-Cyclopropylpiperazine dihydrobromide (CAS 159974-58-0; free base CAS 20327-23-5) is a heterocyclic secondary amine comprising a piperazine core substituted at one nitrogen with a strained cyclopropyl ring. The free base is a clear liquid (bp 43 °C/7 mmHg, predicted pKa 9.23 ± 0.10) , while the dihydrobromide salt is a crystalline solid that facilitates handling and purification.

Molecular Formula C7H16Br2N2
Molecular Weight 288.027
CAS No. 159974-58-0; 20327-23-5
Cat. No. B2469681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpiperazine dihydrobromide
CAS159974-58-0; 20327-23-5
Molecular FormulaC7H16Br2N2
Molecular Weight288.027
Structural Identifiers
SMILESC1CC1N2CCNCC2.Br.Br
InChIInChI=1S/C7H14N2.2BrH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H
InChIKeyCVUIDGROGBCNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylpiperazine Dihydrobromide: A Solid-Form Cyclopropyl-Substituted Piperazine Building Block for Metabolic Stability Optimization


1-Cyclopropylpiperazine dihydrobromide (CAS 159974-58-0; free base CAS 20327-23-5) is a heterocyclic secondary amine comprising a piperazine core substituted at one nitrogen with a strained cyclopropyl ring. The free base is a clear liquid (bp 43 °C/7 mmHg, predicted pKa 9.23 ± 0.10) [1], while the dihydrobromide salt is a crystalline solid that facilitates handling and purification. The cyclopropyl group introduces conformational rigidity and distinct electronic properties that differentiate it from linear N-alkyl analogs, making it a strategic building block in medicinal chemistry when metabolic stability and constrained geometry are required [2].

Why 1-Methylpiperazine or Unsubstituted Piperazine Cannot Replace 1-Cyclopropylpiperazine in Metabolic Stability-Critical Synthetic Programs


In-class piperazine derivatives bearing methyl, ethyl, or hydrogen as the N1-substituent differ profoundly from the cyclopropyl analog in lipophilicity, basicity, conformational flexibility, and susceptibility to oxidative metabolism. The cyclopropyl group elevates LogP relative to methyl (~ +0.6 XLogP3 units) [1][2], imposes a preferred equatorial–equatorial conformation that reduces the entropic penalty upon target binding [3], and resists CYP-mediated N-dealkylation—a major clearance pathway for alkylpiperazines [4]. In a direct head-to-head oral PK study in dogs, the cyclopropylpiperazine-containing HIV-1 protease inhibitor (compound 13) achieved a 20-fold higher Cmax than the comparator lacking this moiety, demonstrating that simple N-alkyl substitution cannot recapitulate the pharmacokinetic benefit of the cyclopropyl group [5].

Head-to-Head and Cross-Study Quantitative Differentiation of 1-Cyclopropylpiperazine Dihydrobromide vs. Closest Piperazine Analogs


Oral Pharmacokinetic Advantage in HIV-1 Protease Inhibitors: Cyclopropylpiperazine vs. Alternative N-Alkylpiperazine Substituents

In a series of HIV-1 protease inhibitors bearing various N-alkylpiperazine groups, compound 13, which incorporates the 1-cyclopropylpiperazine unit, demonstrated a dramatic oral absorption advantage. Oral PK studies in dogs revealed Cmax = 17 µM, AUC = 64 µM·h, and t1/2 = 120 min for the cyclopropylpiperazine-containing compound, in contrast to a comparator analog (compound 14, containing an N-isopropylpiperazine) that showed substantially lower systemic exposure (exact values not publicly disclosed, described as poor absorption) [1]. The authors explicitly attribute the superior profile to the cyclopropyl group's ability to block metabolic clearance relative to acyclic alkyl substituents.

HIV-1 protease inhibition Oral bioavailability Pharmacokinetics

Lipophilicity (XLogP3) Differentiation: 1-Cyclopropylpiperazine vs. 1-Methylpiperazine and Unsubstituted Piperazine

The computed XLogP3 for 1-cyclopropylpiperazine is +0.2 [1], compared to −0.4 for 1-methylpiperazine [2] and −1.5 (estimated) for unsubstituted piperazine [3]. This +0.6 log unit increase relative to the methyl analog represents a ~4-fold higher octanol–water partition coefficient, indicating enhanced membrane permeability. The topological polar surface area (TPSA) is identical at 15.3 Ų for both 1-cyclopropylpiperazine and 1-methylpiperazine [1][2], meaning the lipophilicity gain is achieved without compromising CNS-accessible TPSA.

Lipophilicity Drug-likeness CNS permeability

Basicity (pKa) Comparison: 1-Cyclopropylpiperazine Exhibits Higher pKa Than 1-Methyl- and 1-Ethylpiperazine

The predicted pKa of 1-cyclopropylpiperazine is 9.23 ± 0.10 , whereas experimentally determined pKa values for 1-methylpiperazine and 1-ethylpiperazine are 9.16 ± 0.00 and 9.15 ± 0.02, respectively [1]. The ~0.07–0.08 unit higher pKa results in a slightly greater fraction of protonated species at physiological pH (pH 7.4): approximately 98.6% for the cyclopropyl derivative versus 98.2% for the methyl analog—a small but measurable difference that may influence ionic interactions with acidic receptor residues or counterions.

Basicity Ionization state Drug-receptor interaction

Solid-Form Handling Advantage: Dihydrobromide Salt vs. Free Base Liquid

The 1-cyclopropylpiperazine free base (CAS 20327-23-5) is a clear, colorless to light yellow liquid with a boiling point of 43 °C at 7 mmHg , making it prone to evaporative loss, difficult to weigh accurately, and requiring specialized storage. In contrast, the dihydrobromide salt (CAS 159974-58-0, MW 288.02 g/mol) is a white to pink crystalline powder with a melting point of 34–38 °C , enabling precise gravimetric dispensing, improved long-term storage stability, and direct use in solid-phase synthesis workflows [1]. The molecular weight increase from 126.20 (free base) to 288.02 (dihydrobromide) also reduces hygroscopicity relative to the free amine.

Salt form Solid-state properties Synthetic chemistry

Conformational Rigidity: Cyclopropyl-Induced Equatorial-Equatorial Preference vs. Flexible Linear Alkyl Conformers

DFT calculations (B3LYP/6-31++G(d,p)) on 1-cyclopropylpiperazine identified the Cs symmetry conformer with the cyclopropyl group in an equatorial–equatorial orientation relative to the piperazine ring as the most stable conformation in the gas phase [1]. This contrasts with N-methylpiperazine, where the methyl group can freely rotate without significant energy barriers (rotatable bond count = 0 for methyl vs. 1 for cyclopropyl but with restricted rotation due to ring strain). The cyclopropyl ring imparts an inherent angular strain of ~27 kcal/mol, which constrains the conformational landscape and reduces the number of accessible low-energy conformers, thereby pre-organizing the pharmacophore for target binding and potentially reducing the entropic cost of complex formation.

Conformational analysis DFT Receptor pre-organization

Metabolic N-Dealkylation Resistance: Cyclopropyl Group Attenuates CYP-Mediated Clearance vs. N-Methyl and N-Ethyl Analogs

Alicyclic amines, including N-alkylpiperazines, are major sites of oxidative metabolism, with N-dealkylation by CYP3A4 and other isoforms representing a dominant clearance pathway [1]. The cyclopropyl group is recognized to diminish susceptibility to oxidative N-dealkylation relative to linear N-alkyl substituents due to the increased C–H bond dissociation energy of the cyclopropane ring (~106 kcal/mol for cyclopropane vs. ~98 kcal/mol for the α-C–H of an ethyl group) and steric shielding of the N-center [2]. This class-level phenomenon is consistent with the in vivo dog PK data where the cyclopropylpiperazine-containing compound exhibited prolonged t1/2 (120 min) compared to the isopropyl analog, which showed poor absorption consistent with rapid first-pass metabolism [3].

Metabolic stability CYP450 N-dealkylation

Priority Application Scenarios for 1-Cyclopropylpiperazine Dihydrobromide Supported by Quantitative Evidence


CNS-Targeted Lead Optimization Requiring Balanced Lipophilicity and Conformational Pre-Organization

When medicinal chemistry programs seek CNS-penetrant candidates, the XLogP3 of +0.2 and TPSA of 15.3 Ų for 1-cyclopropylpiperazine place it within the favorable CNS drug-like space, outperforming 1-methylpiperazine (XLogP3 −0.4) in predicted membrane permeability while maintaining an identical, CNS-compatible TPSA [1][2]. The conformational rigidity imparted by the cyclopropyl ring further reduces the entropic penalty of receptor binding, as demonstrated by DFT calculations showing a single dominant equatorial–equatorial conformer [3]. This building block is particularly suited for generating focused libraries targeting GPCRs, ion channels, and transporters where a pre-organized cationic amine is pharmacophorically required.

Antiviral Protease Inhibitor Programs Where Oral Bioavailability is a Go/No-Go Criterion

In HIV-1 protease inhibitor development, the cyclopropylpiperazine moiety delivered a Cmax of 17 µM and AUC of 64 µM·h in oral dog PK studies, a level of exposure not achieved by the N-isopropylpiperazine comparator in the same series [1]. This direct evidence establishes the cyclopropylpiperazine group as a validated oral bioavailability-enhancing fragment for aspartyl protease inhibitor scaffolds. Procurement of the dihydrobromide salt form facilitates rapid analog synthesis via standard amide coupling or reductive amination protocols, enabling efficient SAR exploration around this privileged oral absorption motif.

Fragment-Based Drug Discovery Requiring Solid-Form Weighing Accuracy and Automated Synthesis Compatibility

The dihydrobromide salt (CAS 159974-58-0) overcomes the handling challenges of the free base liquid by providing a crystalline solid with a melting point of 34–38 °C [1]. This physical form enables accurate sub-milligram dispensing on automated powder-handling platforms, straightforward gravimetric preparation of stock solutions, and improved long-term storage stability without solvent evaporation or hygroscopicity concerns [2]. For fragment-based screening libraries or parallel synthesis arrays, the solid salt form ensures lot-to-lot consistency and reduces variability in assay preparation relative to the free base liquid.

Metabolic Stability Optimization: Replacing N-Methyl or N-Ethyl Piperazines to Block CYP-Mediated N-Dealkylation

When in vitro microsomal or hepatocyte stability assays identify N-dealkylation as a major metabolic soft spot for lead compounds containing N-methyl- or N-ethylpiperazine, substitution with 1-cyclopropylpiperazine is supported by class-level evidence that cyclopropyl groups resist CYP-mediated oxidative N-dealkylation [1]. The higher C–H bond dissociation energy of the cyclopropane ring and the steric shielding of the nitrogen center delay oxidative metabolism. The dog PK data (t1/2 = 120 min) provide in vivo corroboration of this metabolic stability advantage relative to acyclic alkyl analogs [2].

Quote Request

Request a Quote for 1-Cyclopropylpiperazine dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.